5-fluoro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide
Description
This sulfonamide derivative features a benzenesulfonamide core substituted with a fluorine atom at position 5, a methoxy group at position 2, and a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole methyl group at the sulfonamide nitrogen. Such structural attributes suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring planar heterocyclic recognition.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-19-13(11-4-3-5-12(11)18-19)9-17-23(20,21)15-8-10(16)6-7-14(15)22-2/h6-8,17H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJBSOHSHCVWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Fluoro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 367.44 g/mol. The structure includes a sulfonamide group, which is known to enhance the biological activity of various compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which may contribute to its pharmacological effects.
- Interaction with Receptors : The compound may interact with various receptors involved in cell signaling pathways, particularly those related to cancer and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis.
Biological Activity Data
Case Studies
-
Anticancer Efficacy :
A study evaluated the compound's effectiveness against various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in non-small cell lung cancer (NSCLC) models. The mechanism was linked to the downregulation of the epidermal growth factor receptor (EGFR) pathway. -
Antimicrobial Activity :
In vitro assessments demonstrated that the compound effectively inhibited several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for development as a new antimicrobial agent. -
Anti-inflammatory Effects :
In a model of acute inflammation, administration of the compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of 5-fluoro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide:
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics in animal models.
- Toxicity Profile : Early toxicological assessments suggest a low incidence of adverse effects at therapeutic doses.
- Synergistic Effects : Combination therapy with existing chemotherapeutics has shown enhanced efficacy in preclinical models.
Comparison with Similar Compounds
Core Heterocyclic Scaffold Variations
- 5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide (): This analog replaces the cyclopenta[c]pyrazole with a pyridazine ring bearing a methylsulfonyl group.
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Incorporates a pyrazolo[3,4-d]pyrimidine and chromen-4-one system. The chromen-4-one ring introduces a planar, aromatic structure that may enhance DNA intercalation or kinase inhibition, diverging from the target compound’s likely mechanism .
Substituent Effects on Physicochemical Properties
- 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide (): Substitution of fluorine with chlorine increases lipophilicity (Cl logP ≈ 2.5 vs. The thiophene-pyridine group introduces π-π stacking capacity, contrasting with the target’s cyclopenta[c]pyrazole .
5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide ():
The benzyl and phenyl groups in this pyrazolo-pyridine analog increase molecular weight (MW ≈ 480 g/mol) and steric bulk, likely reducing metabolic clearance relative to the target compound (MW ≈ 400 g/mol, estimated) .
Functional Group Impact on Bioactivity
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): The isopropylbenzamide terminus and dual fluorine atoms may enhance selectivity for hydrophobic binding pockets, as evidenced by its higher melting point (175–178°C) compared to the target compound (data unavailable), suggesting stronger crystalline packing .
Comparative Physicochemical Data Table
Key Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine and methylsulfonyl substituents () improve solubility but may reduce blood-brain barrier penetration compared to lipophilic groups like chlorine () .
- Scaffold Rigidity : The cyclopenta[c]pyrazole in the target compound likely offers superior conformational restraint compared to flexible chains in , enhancing target selectivity .
- Synthetic Complexity : The target compound’s cyclopenta[c]pyrazole synthesis may require cyclization steps, whereas analogs in and utilize Suzuki couplings or amide formations, affecting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
